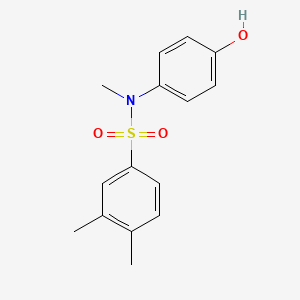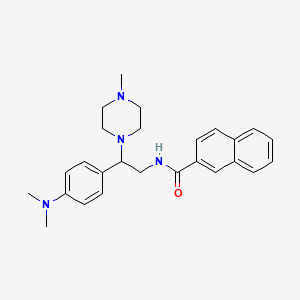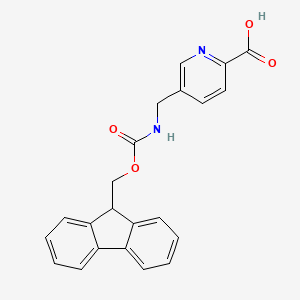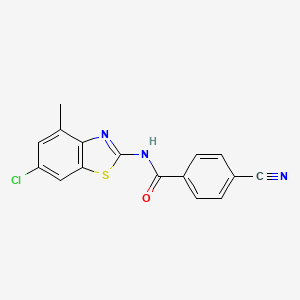![molecular formula C25H34N2O4 B2755184 ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate CAS No. 1009702-47-9](/img/structure/B2755184.png)
ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate is a complex organic compound featuring an adamantane moiety. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as pharmaceuticals, materials science, and organic synthesis.
科学的研究の応用
Ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural properties that may enhance drug efficacy and stability.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate typically involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with enamides, followed by the formation of the benzoate ester . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .
化学反応の分析
Types of Reactions
Ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The adamantane moiety can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a wide range of functionalized adamantane compounds .
作用機序
The mechanism of action of ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Another adamantane derivative with similar structural features.
1,3-Disubstituted ureas containing adamantane: Compounds with similar adamantane cores but different functional groups.
Uniqueness
Ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate is unique due to its specific combination of functional groups and the presence of the benzoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
IUPAC Name |
ethyl 4-[[2-(adamantane-1-carbonylamino)-3-methylbutanoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-4-31-23(29)19-5-7-20(8-6-19)26-22(28)21(15(2)3)27-24(30)25-12-16-9-17(13-25)11-18(10-16)14-25/h5-8,15-18,21H,4,9-14H2,1-3H3,(H,26,28)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILWSOWVWZMYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C)C)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2755103.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2755104.png)


![ethyl 4-(2-{[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2755110.png)




![N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2755118.png)

![5-Chloro-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2755121.png)
![1-{4-[(1Z)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2755123.png)
